IR-1061

Catalog No.
S973757
CAS No.
155614-01-0
M.F
C44H34BClF4S2
M. Wt
749.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IR-1061

CAS Number

155614-01-0

Product Name

IR-1061

IUPAC Name

4-[(E)-2-[(3Z)-2-chloro-3-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium;tetrafluoroborate

Molecular Formula

C44H34BClF4S2

Molecular Weight

749.1 g/mol

InChI

InChI=1S/C44H34ClS2.BF4/c45-44-38(26-24-32-28-40(34-14-5-1-6-15-34)46-41(29-32)35-16-7-2-8-17-35)22-13-23-39(44)27-25-33-30-42(36-18-9-3-10-19-36)47-43(31-33)37-20-11-4-12-21-37;2-1(3,4)5/h1-12,14-21,24-31H,13,22-23H2;/q+1;-1

InChI Key

QRLZQHNDSCIJTI-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1CC(=C(C(=CC=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C1)Cl)C=CC5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7

Synonyms

4-(2-(2-chloro-3-(2-(2,6-diphenylthiopyran-4-ylidene)ethylidene)cyclohexen-1-yl)ethenyl)-2,6-diphenylthiopyrylium;tetrafluoroborate, IR-1061, IR1061

Canonical SMILES

[B-](F)(F)(F)F.C1CC(=C(C(=CC=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C1)Cl)C=CC5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7

Isomeric SMILES

[B-](F)(F)(F)F.C1CC(=C(/C(=C\C=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)/C1)Cl)/C=C/C5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7

Description

The exact mass of the compound 4-[2-[2-Chloro-3-[(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boric Acids - Borates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

IR-1061 is a polymethine dye characterized by its ability to emit near-infrared fluorescence, particularly in the OTN-NIR (Over 1000 nm Near-Infrared) region. This compound is hydrophobic and exhibits limited solubility in water, which influences its behavior in various environments. The dye's unique chemical structure contributes to its slight intramolecular polarity, enabling it to form dimers in highly concentrated solutions, particularly in organic solvents like tetrahydrofuran and acetonitrile .

  • Dimer Formation: At high concentrations, IR-1061 can aggregate to form dimers. This phenomenon is evidenced by changes in its absorption spectrum, where peaks shift depending on concentration .
  • Fluorescence Quenching: The dye exhibits quenching effects when interacting with water, which limits its fluorescence capabilities in aqueous environments .
  • Interaction with Molecular Oxygen: Upon excitation, IR-1061 can react with molecular oxygen to produce singlet oxygen, a reactive species that has implications for biological imaging and therapeutic applications .

IR-1061 has been investigated for its potential biological applications, particularly in imaging. Its strong fluorescence emission in the NIR region allows for deep tissue penetration, making it suitable for in vivo imaging. Studies have shown that when encapsulated in polymeric nanoparticles, IR-1061 maintains high stability and minimal cytotoxicity, enhancing its viability for biomedical applications . Additionally, the dye's biodegradability suggests that it can be safely eliminated from biological systems post-imaging .

The synthesis of IR-1061 typically involves the following methods:

  • Dye Preparation: The dye can be synthesized through various organic reactions that involve polymethine compounds. Specific details on the synthesis pathways are often proprietary or specialized.
  • Encapsulation Techniques: To improve solubility and stability, IR-1061 is often encapsulated within polymeric micelles or nanoparticles. For instance, a common method involves mixing a solution of IR-1061 with a polymer solution followed by rapid addition of water to facilitate encapsulation .

IR-1061 is primarily utilized in:

  • In Vivo Imaging: Its ability to emit fluorescence in the NIR region makes it ideal for biological imaging applications, allowing visualization of tissues and organs with minimal interference from autofluorescence.
  • Photodynamic Therapy: The reactive singlet oxygen produced during fluorescence can be harnessed for therapeutic purposes, targeting cancer cells or other pathological tissues.
  • Biodegradable Nanoparticles: The dye is incorporated into biodegradable polymer nanoparticles for enhanced imaging capabilities and reduced toxicity .

Research indicates that IR-1061 interacts differently based on environmental conditions:

  • Stability in Different pH Levels: Studies show that IR-1061 maintains stability across various pH levels but may degrade under extreme alkaline conditions .
  • Micelle Durability: The encapsulation of IR-1061 within micelles enhances its stability against degradation compared to free dye forms .

Several compounds share structural or functional similarities with IR-1061. Here are some notable examples:

IR-1061 stands out due to its specific emission properties and ability to form stable aggregates at higher concentrations, making it particularly useful in specialized imaging applications where deep tissue penetration is critical .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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